molecular formula C17H21N3S B2403101 N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 338776-86-6

N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

Cat. No.: B2403101
CAS No.: 338776-86-6
M. Wt: 299.44
InChI Key: WNTZHOLQHBEBCZ-UHFFFAOYSA-N
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Description

N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (N-M2TQ) is an organic compound that has been studied extensively for its potential applications in the fields of medicine and scientific research. N-M2TQ is a synthetic compound that is synthesized from natural products and is a derivative of quinazoline. It is an important intermediate in the synthesis of a variety of drugs, including antifungals, antibiotics, and anti-inflammatory agents. N-M2TQ has been studied for its potential to be used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Scientific Research Applications

Biological Activities and Antitumor Effects

N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine and its derivatives have been extensively studied for their biological properties. Research indicates that these compounds demonstrate significant inhibitory effects on monoamine oxidase (MAO) activity, particularly affecting serotonin deamination. These findings highlight the potential of these compounds in modulating neurotransmitter levels in the brain, which could have implications for treating neurological disorders. Additionally, some derivatives have shown moderate therapeutic effects in suppressing tumor growth in animal models, suggesting potential antitumor applications (Markosyan et al., 2008).

Synthesis and Structural Modification

The reactivity and structural modification of these compounds have been a focus of research, with studies exploring various synthesis methods and chemical reactions. For instance, the condensation reactions involving these compounds have led to the creation of a variety of derivatives with potential biological activities. The ability to modify and synthesize these compounds provides a platform for developing new drugs with specific biological targets (Ghorab et al., 2010).

Potential as Arginine Side-Chain Mimetics

Research has also explored the use of these compounds as conformationally restricted arginine side-chain mimetics. This is particularly relevant in the context of designing inhibitors for trypsin-like serine proteases, a class of enzymes involved in various physiological processes including digestion and blood coagulation. Developing inhibitors for these enzymes can have therapeutic applications in conditions where their activity needs to be regulated or modulated (Mašič & Kikelj, 2000).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of this compound derivatives have also been documented. This includes notable activity against specific strains and the potential for use in treating infections. The synthesis of novel derivatives with these properties opens up possibilities for new treatments in the realm of infectious diseases (ANISETTI & Reddy, 2012).

Properties

IUPAC Name

N-methyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-12-7-9-13(10-8-12)11-21-17-19-15-6-4-3-5-14(15)16(18-2)20-17/h7-10H,3-6,11H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTZHOLQHBEBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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